Product packaging for N-Methylbenzo[d]oxazol-2-amine(Cat. No.:CAS No. 19776-98-8)

N-Methylbenzo[d]oxazol-2-amine

Cat. No.: B034686
CAS No.: 19776-98-8
M. Wt: 148.16 g/mol
InChI Key: RNDXNZLSLYKBAX-UHFFFAOYSA-N
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Description

N-Methyl-1,3-benzoxazol-2-amine is a versatile benzoxazole derivative that serves as a privileged scaffold in medicinal chemistry and organic synthesis. This compound features a core benzoxazole structure, a nitrogen-containing heterocycle known for its significant biological activity and physicochemical properties, which is further functionalized with a methylamine group at the 2-position. Its primary research value lies in its role as a key synthetic intermediate for the development of novel pharmacologically active molecules. Researchers utilize this amine extensively in the construction of more complex heterocyclic systems and as a building block for potential ligands targeting various enzymes and receptors. The benzoxazole core is frequently investigated for its antimicrobial, anticancer, and anti-inflammatory properties, making this specific amine a crucial starting point for structure-activity relationship (SAR) studies. Its mechanism of action in downstream applications is highly context-dependent but often involves intercalation with biological macromolecules or modulation of kinase and receptor signaling pathways. This high-purity reagent is essential for scientists working in drug discovery, agrochemical development, and materials science, providing a reliable and well-characterized compound to advance innovative research projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B034686 N-Methylbenzo[d]oxazol-2-amine CAS No. 19776-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDXNZLSLYKBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343568
Record name N-Methyl-1,3-benzoxazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80343568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19776-98-8
Record name N-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,3-benzoxazol-2-amine
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Synthetic Methodologies for N Methyl 1,3 Benzoxazol 2 Amine and Its Derivatives

Cyclization Reactions

The construction of the 1,3-benzoxazole ring system is a key step in the synthesis of these compounds. The most common precursor for this is 2-aminophenol (B121084), which can undergo cyclization with a variety of reagents.

Reaction of 2-aminophenol with Methyl Isocyanate

A direct and common method for the synthesis of N-Methyl-1,3-benzoxazol-2-amine involves the reaction of 2-aminophenol with methyl isocyanate. This reaction is typically carried out under basic conditions in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the intramolecular cyclization, leading to the desired product.

Reaction of 2-aminophenol with Cyanating Agents

The reaction of 2-aminophenol with cyanating agents provides a route to 2-aminobenzoxazole (B146116), which can then be methylated. A historically significant, though hazardous, method employs cyanogen (B1215507) bromide (BrCN). acs.orgnih.gov Due to the high toxicity of BrCN, safer alternatives have been sought. acs.orgnih.gov

One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. acs.orgnih.gov This reaction can be facilitated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in a solvent like 1,4-dioxane. rsc.org Another approach involves using lithium hexamethyldisilazide (LiHMDS) to accomplish the reaction, though reproducibility has been a challenge. acs.orgnih.gov

The general scheme for the synthesis of 2-aminobenzoxazoles from 2-aminophenol and a cyanating agent is as follows:

Synthesis of 2-aminobenzoxazoles from 2-aminophenol and a cyanating agent
Cyanating AgentCatalyst/BaseSolventYieldReference
BrCN-Methanol (B129727)Good nih.gov
NCTSBF₃·Et₂O1,4-Dioxane45-60% rsc.org
NCTSLiHMDS-up to 11% acs.orgnih.gov

Reaction of 2-aminophenol with Aldehydes and Subsequent Oxidative Cyclization

The condensation of 2-aminophenol with various aldehydes, followed by oxidative cyclization, is a versatile method for synthesizing 2-substituted benzoxazoles. rsc.orgnih.gov This reaction can be promoted by a range of catalysts and oxidizing agents.

Elemental sulfur has been employed as an effective oxidant in these reactions. organic-chemistry.org For instance, the oxidative coupling of 2-aminophenol and an aldehyde in the presence of hydrated sodium sulfide (B99878) (Na₂S·5H₂O) and dimethyl sulfoxide (B87167) (DMSO) can yield benzoxazole (B165842) derivatives. rsc.org Another approach involves using samarium triflate as a reusable acid catalyst in an aqueous medium, offering a green and efficient synthesis. organic-chemistry.org

The reaction conditions and yields for this method can vary significantly depending on the chosen catalyst and solvent system. For example, a Brønsted acidic ionic liquid gel has been used as a heterogeneous catalyst under solvent-free conditions at elevated temperatures. acs.org

Catalyst/OxidantSolventTemperatureYieldReference
Elemental Sulfur/Na₂S·5H₂ODMSO70 °C40-78% rsc.org
Samarium TriflateWaterRoom Temp- organic-chemistry.org
BAIL GelSolvent-free130 °CExcellent acs.org
LAIL@MNPSolvent-free (ultrasound)70 °Cup to 90% nih.gov

Cyclization of 2-aminophenols with β-Diketones

A novel method for the synthesis of 2-substituted benzoxazoles involves the cyclization of 2-aminophenols with β-diketones. organic-chemistry.orgacs.orgacs.orgnih.gov This reaction is effectively catalyzed by a combination of a Brønsted acid, such as p-toluenesulfonic acid (TsOH·H₂O), and a copper salt, like copper iodide (CuI). organic-chemistry.orgacs.orgacs.org

The optimized conditions for this reaction typically involve heating the reactants in acetonitrile (B52724) (CH₃CN). organic-chemistry.org This method is advantageous due to its tolerance of various substituents on the 2-aminophenol ring, including both electron-donating and electron-withdrawing groups, leading to good to excellent yields of the corresponding benzoxazoles. organic-chemistry.orgacs.org

Catalyst SystemSolventTemperatureYieldReference
TsOH·H₂O / CuICH₃CN80 °C64-89% organic-chemistry.orgacs.org

N-Methylation Strategies

Once the 1,3-benzoxazole-2-amine core is formed, the final step to obtain N-Methyl-1,3-benzoxazol-2-amine is the introduction of a methyl group onto the nitrogen atom.

N-Methylation of 1,3-Benzoxazol-2-amine

The N-methylation of 1,3-benzoxazol-2-amine can be achieved through various methylation techniques. One approach involves the use of methanol as a green methylating agent in the presence of a suitable catalyst. nih.gov For instance, iridium complexes have shown catalytic activity for the N-methylation of aromatic amines using methanol. nih.gov Another strategy for N-methylation involves utilizing carbon dioxide and molecular hydrogen with a copper-aluminum oxide (CuAlOx) catalyst, which can selectively produce N-methylated amines. rsc.org In some synthetic routes, an N-methyl group can be introduced through nucleophilic substitution using aqueous methylamine (B109427) on a suitably activated precursor. mdpi.com

Methylation of Thiol Functional Group in Benzoxazole-2-thiol

A key strategy for the synthesis of N-alkylated 2-aminobenzoxazoles involves the initial methylation of the thiol group in benzoxazole-2-thiol. This step is crucial as it transforms the thiol into a better leaving group, facilitating subsequent nucleophilic substitution.

One developed protocol utilizes benzoxazole-2-thiol as the starting material. The reaction is initiated by the methylation of the thiol functional group, which forms a methyl sulfide intermediate. This intermediate is key to enabling a smooth nucleophilic addition-elimination reaction. nih.gov In a specific application of this methodology, gaseous methylamine, generated in situ from N-methylformamide, reacts with the S-methylated intermediate to yield N-methylbenzo[d]oxazol-2-amine. nih.gov This metal-free approach has proven to be a robust and scalable method for producing this compound and its derivatives, which can be challenging to synthesize under other metal-free conditions. nih.gov

The methylation of thiol groups is a recognized transformation in organic chemistry. For instance, S-methylation can occur in various N-containing heterocyclic thiols when treated with acidic methanol. clockss.org The reaction proceeds through the attack of the mercapto group on the conjugated acid of methanol. clockss.org While not directly applied to benzoxazole-2-thiol in the cited study, this principle underscores the feasibility of methylating thiol groups under acidic conditions.

Advanced Synthetic Protocols

To improve the efficiency, yield, and environmental impact of benzoxazole synthesis, researchers have focused on developing advanced synthetic protocols, including catalytic methods, green chemistry approaches, and the use of continuous flow reactors.

Catalytic Methods for Enhanced Efficiency and Yield

Various catalytic systems have been investigated to enhance the synthesis of benzoxazole derivatives. These catalysts often facilitate the condensation and cyclization steps, leading to higher yields and milder reaction conditions.

A notable example is the use of a Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes. acs.orgnih.gov This method offers high yields (85-98%) under solvent-free conditions. rsc.org The catalyst is reusable for up to five consecutive runs without a significant loss in its efficiency, highlighting its potential for industrial applications. acs.orgnih.govrsc.org

Other catalytic systems include:

Samarium triflate in an aqueous medium for the reaction of o-amino(thio)phenols and aldehydes. organic-chemistry.org

A combination of Brønsted acid and CuI for the cyclization of 2-aminophenols with β-diketones. acs.org

Iron-catalyzed hydrogen transfer for the redox condensation of o-hydroxynitrobenzenes with alcohols. organic-chemistry.org

Iodine-mediated oxidative cyclodesulfurization for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov This method is noted for being less expensive and utilizing an eco-friendly reagent. nih.gov

These catalytic methods often provide advantages such as high atom economy, milder reaction conditions, and the ability to tolerate a wide range of functional groups.

Green Chemistry Approaches in Benzoxazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzoxazoles to minimize environmental impact. These approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient processes.

The use of a Brønsted acidic ionic liquid gel under solvent-free conditions is a prime example of a green synthetic method. acs.orgnih.gov This approach avoids the use of volatile organic solvents and allows for easy recovery and reuse of the catalyst. acs.orgnih.gov Similarly, the synthesis of benzoxazoles using samarium triflate as a reusable catalyst in an aqueous medium aligns with green chemistry principles. organic-chemistry.org

Another green approach involves the use of an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) under solvent-free sonication. nih.gov This method allows for rapid reaction times (30 minutes) and high yields (up to 90%), with water as the only byproduct. nih.gov The magnetic catalyst can be easily separated and recycled for several consecutive runs. nih.gov

Furthermore, a metal-free and economical method for synthesizing 2-substituted benzoxazoles has been reported using imidazolium chloride as a promoter without any other additives. nih.gov This method offers a wide substrate scope and moderate to excellent yields. nih.gov The development of a non-catalyzed method for the direct synthesis of 2-dichloro- and 2-trichlorobenzoxazoles from 2-aminophenols and halogenated nitriles in an alcoholic solvent also represents a greener alternative, as it proceeds without the need for an external acid or base. acs.org

Continuous Flow Reactors for Scaled-Up Production

Continuous flow reactors offer significant advantages for the scaled-up production of benzoxazoles, including improved heat and mass transfer, enhanced safety, and better process control compared to traditional batch reactors. chim.itstolichem.com

The scalability of flow reactors is a key feature for industrial applications. By connecting multiple reactor cores in series, the residence time can be adjusted to meet the reaction requirements, allowing for production capacities of up to 10,000 tons per year with a single continuous reactor. chim.it This streamlined scale-up process, often requiring only a few steps from lab to production, can significantly shorten the time to market for new chemical products. chim.it

Derivatization and Functionalization Strategies

The functionalization of the N-Methyl-1,3-benzoxazol-2-amine scaffold is crucial for modulating its chemical and biological properties. Substitution reactions on the amine group are a primary strategy for creating a diverse range of derivatives.

Substitution Reactions on the Amine Group

The amine group at the 2-position of the benzoxazole ring is a versatile handle for introducing various substituents through nucleophilic substitution reactions. These reactions typically involve the reaction of the amine with electrophiles such as alkyl halides or acyl chlorides.

One synthetic approach to N-substituted 2-aminobenzoxazoles involves the reaction of benzoxazole-2-thiol with various amines. acs.orgnih.gov For instance, the reaction with different aliphatic bromoamines can proceed via an intramolecular Smiles rearrangement to yield N-substituted aminobenzoxazoles. acs.orgnih.gov The success and yield of these reactions can be influenced by factors such as steric hindrance on the amine. acs.orgnih.gov Aromatic and primary amines generally react smoothly to give good yields, while more sterically hindered amines may result in lower yields. acs.orgnih.gov

Another method involves the direct amination of a benzoxazole precursor. For example, nucleophilic aromatic substitution on a suitable benzoxazole derivative with various amines can afford the corresponding 2-amino-substituted compounds. nih.gov The reaction conditions, such as the base and solvent used, can be optimized to achieve the desired products. nih.gov

The synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives can be achieved through the reaction of an aminophenol with a corresponding isothiocyanate, followed by iodine-mediated oxidative cyclodesulfurization. nih.gov This method provides a straightforward route to a variety of N-aryl substituted 2-aminobenzoxazoles. nih.gov

The reactivity of the amine group allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties for specific applications. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking partially positive carbon atoms in molecules like acyl chlorides and halogenoalkanes to form secondary and tertiary amides or further substituted amines, respectively. youtube.com

Electrophilic and Nucleophilic Substitutions on the Benzoxazole Ring

The benzoxazole core, a fusion of benzene (B151609) and oxazole (B20620) rings, is an electron-rich heteroaromatic system. However, its reactivity towards substitution reactions is complex and influenced by the nature of the substituents already present on the ring. The 2-amino group, particularly in its N-methylated form, significantly influences the electronic properties of the ring, directing the course of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzoxazole ring typically occurs on the benzene portion of the molecule. The amino group at the 2-position is a powerful electron-donating group, which activates the benzene ring towards electrophilic attack. However, the reactivity can be tempered by the reaction conditions, as the amino group can be protonated in strongly acidic media, converting it into a deactivating, meta-directing group. libretexts.org To circumvent this, reactions are often carried out under neutral or mildly acidic conditions, or the amine is protected as an amide, which is less basic but still an ortho-, para-director. libretexts.org The bulk of the amide group often favors substitution at the para-position due to steric hindrance. libretexts.org

Common electrophilic substitution reactions on the 2-aminobenzoxazole scaffold include halogenation and sulfonation.

Halogenation: Direct bromination of 2-aminobenzoxazole can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). The electron-donating nature of the amino group directs the substitution to the benzene ring, though careful control of reaction conditions is necessary to prevent over-bromination. Vanadium-dependent haloperoxidases have also been used for the biocatalytic bromination of 2-aminothiazoles at the 5-position, a reaction mechanism consistent with electrophilic aromatic substitution on an electron-rich heterocycle. nih.gov

Table 1: Electrophilic Bromination of 2-Aminobenzoxazole Derivatives

Brominating AgentSolventTemperature (°C)Yield (%)Purity (%)Source
NBSDMF808897
Br₂CHCl₃257294

Sulfonation: The sulfonation of benzoxazole derivatives is a key industrial reaction. It is typically carried out using strong sulfonating agents such as chlorosulfonic acid or fuming sulfuric acid. google.com The substitution is strongly preferred at the C-6 position of the benzoxazole ring. google.com The reaction proceeds via the generation of a potent electrophile, such as SO₃ or HSO₃⁺, which then attacks the electron-rich benzene ring. youtube.com

Table 2: Common Sulfonating Agents for Benzoxazole Derivatives

Sulfonating AgentDescriptionSource
Chlorosulfonic acidCommonly used for sulfonation, can also introduce a sulfonyl chloride group. google.com
Fuming sulfuric acid (Oleum)A solution of sulfur trioxide in sulfuric acid, a very strong sulfonating agent. google.com
Sulfuric acid (concentrated)Can be used, often at elevated temperatures; the reaction is reversible. google.comyoutube.com
Sulfur trioxide (SO₃)The active electrophile in many sulfonation reactions. nih.gov

Nucleophilic Substitution

While the benzene part of the benzoxazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the C2 position of the oxazole ring is electrophilic and can be susceptible to nucleophilic substitution. Direct amination at the C2 position of an unsubstituted benzoxazole is possible but often requires transition metal catalysts and harsh conditions. nih.gov

A more prominent and synthetically useful nucleophilic substitution pathway for preparing N-substituted-2-aminobenzoxazoles is the Smiles rearrangement. nih.govacs.org This reaction is an intramolecular nucleophilic aromatic substitution (SNAr) where a suitable precursor undergoes cyclization to form the desired product. acs.orgmanchester.ac.uk

Smiles Rearrangement: In a common approach, a 2-mercaptobenzoxazole (B50546) is first S-alkylated, and then a nucleophilic amine attacks the C2 carbon of the benzoxazole ring. nih.govacs.org This forms a spirocyclic intermediate, which then rearranges and eliminates the thiol group to yield the N-substituted 2-aminobenzoxazole. nih.govacs.org This method is notable for its broad amine scope, including aromatic and primary aliphatic amines, and its metal-free conditions. nih.govacs.org The reaction yields are generally good, although steric hindrance on the amine can significantly lower the yield. nih.gov

Table 3: Synthesis of N-Substituted-2-aminobenzoxazoles via Smiles Rearrangement

Amine NucleophileBaseSolventTemperatureTime (h)Yield (%)Source
AnilineCs₂CO₃TolueneReflux683 nih.gov
4-FluoroanilineCs₂CO₃TolueneReflux675 nih.gov
BenzylamineCs₂CO₃TolueneReflux678 nih.gov
CyclohexylamineCs₂CO₃TolueneReflux665 nih.gov
tert-ButylamineCs₂CO₃TolueneReflux1032 nih.gov
MorpholineCs₂CO₃TolueneReflux1025 nih.gov

This methodology stands out for its operational simplicity and avoidance of toxic reagents often required in other synthetic routes. nih.govacs.org

Biological Activity and Pharmacological Potential of N Methyl 1,3 Benzoxazol 2 Amine

General Biological Activities of Benzoxazole (B165842) Derivatives

The benzoxazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry due to the wide array of pharmacological activities its derivatives exhibit. nih.govresearchgate.netnih.gov These compounds are recognized for their broad-spectrum biological potential, which has led to their investigation for various therapeutic applications. nih.gov Naturally occurring compounds containing the benzoxazole ring, such as metabolites from Streptomyces sp. and calcimycin (B1668216) class antibiotics, display significant biological effects. nih.gov

Synthetic benzoxazole derivatives have been extensively studied and have shown a diverse range of activities, including:

Antimicrobial (Antibacterial and Antifungal) Activity : Many benzoxazole derivatives show potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govamazonaws.com Their efficacy is sometimes comparable or even superior to commercially available antibiotics. nih.gov

Anticancer and Cytotoxic Activity : A significant number of benzoxazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, liver, prostate, and colorectal cancer cells. nih.govnih.gov

Antitubercular Activity : The benzoxazole nucleus is a key component in several compounds investigated for their activity against Mycobacterium tuberculosis. researchgate.netnih.govnih.gov

Anti-inflammatory and Analgesic Activity : Certain 2-aryl-benzoxazolealkanoic acid derivatives have been noted for their anti-inflammatory properties. nih.gov In the past, this led to the development of non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen, although it was later withdrawn from the market. nih.gov

Other Activities : The pharmacological scope of benzoxazole derivatives also extends to antiviral, anti-HIV-1, anticonvulsant, antioxidant, and enzyme inhibitory activities, such as the inhibition of tyrosine kinases and cyclooxygenase (COX). researchgate.netamazonaws.comchemrevlett.com

The biological function of these derivatives is often linked to the nature and position of substituents on the benzoxazole ring, particularly at the 2- and 5-positions. nih.gov This allows for the tuning of their pharmacological profiles through synthetic modifications.

Specific Biological Activities of N-Methyl-1,3-benzoxazol-2-amine

N-Methyl-1,3-benzoxazol-2-amine is a specific derivative that has garnered interest for its own distinct biological properties, primarily in the realms of antimicrobial and anticancer research. Its mechanism of action is believed to involve the inhibition of specific enzymes by binding to their active sites, thereby disrupting essential cellular functions in pathogens and cancer cells.

The compound has demonstrated notable efficacy against various microbial pathogens. The antimicrobial potential of the broader benzoxazole class, to which it belongs, is well-documented against bacteria and fungi. nih.govresearchgate.net

Research has highlighted the significant antibacterial properties of N-Methyl-1,3-benzoxazol-2-amine against several bacterial strains. Its effectiveness is quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a bacterium. Studies indicate that structural modifications, such as the presence of electron-donating groups, can enhance the antibacterial efficacy of benzoxazole derivatives.

Antibacterial Activity of N-Methyl-1,3-benzoxazol-2-amine
Bacterial StrainGram TypeMIC (μg/mL)
Escherichia coliGram-Negative25
Staphylococcus aureusGram-Positive30
Bacillus subtilisGram-Positive20

N-Methyl-1,3-benzoxazol-2-amine has also been shown to be effective against various fungal strains. The antifungal potential of the benzoxazole class is well-established, with many derivatives demonstrating potent activity against pathogens like Candida albicans and Aspergillus niger. nih.govnih.gov For some benzoxazole derivatives, the antifungal effects have been found to be more pronounced than their antibacterial properties. nih.gov

The benzoxazole scaffold is present in numerous compounds with known antitubercular activity. researchgate.netnih.gov Research into related structures, such as 1,2,3-triazole-linked benzoxazole derivatives, has identified potent inhibitors of the DprE1 enzyme, a crucial target for Mycobacterium tuberculosis cell wall synthesis. nih.gov While specific studies focusing solely on N-Methyl-1,3-benzoxazol-2-amine's antitubercular properties are not extensively detailed in the provided context, the established activity of the core structure suggests it as a point of interest for further investigation in this area. nih.govnih.govnih.gov

The cytotoxic potential of N-Methyl-1,3-benzoxazol-2-amine has been evaluated against several human cancer cell lines. Research indicates that the compound induces apoptosis (programmed cell death) in cancer cells, highlighting its potential as a therapeutic agent. The broader class of benzoxazole derivatives has been widely investigated for anticancer properties, with many showing activity against a range of tumors. nih.govnih.govamazonaws.com

The efficacy of an anticancer compound is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Cytotoxic Effects of N-Methyl-1,3-benzoxazol-2-amine
Cancer Cell LineCancer TypeIC50 (μM)
HeLaCervical Cancer15
MCF-7Breast Cancer20
A549Lung Cancer18

Anticancer and Cytotoxic Effects

Apoptosis Induction in Cancer Cells

N-Methyl-1,3-benzoxazol-2-amine and its derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial area of cancer research, as inducing apoptosis is a primary mechanism of many chemotherapy drugs.

One study highlighted the cytotoxic effects of N-Methyl-1,3-benzoxazol-2-amine on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The research indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent.

Derivatives of benzoxazole have also been investigated for their pro-apoptotic capabilities. For instance, a novel benzoxazole derivative, compound 12l, was found to induce apoptosis in HepG2 liver cancer cells by 35.13%. nih.gov This was accompanied by a significant increase in the levels of caspase-3 and BAX, which are key proteins in the apoptotic pathway, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Another study on a modified benzoxazole derivative, compound 8d, showed a dramatic increase in the apoptosis rate of HepG2 cells from 2.70% to 70.23%. mdpi.com

Inhibition of Specific Cancer-Related Enzymes

The anticancer potential of N-Methyl-1,3-benzoxazol-2-amine and its analogs is further underscored by their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Aurora B Kinase: Aurora B kinase is a key regulator of mitosis, and its inhibition can lead to apoptosis in cancer cells. nih.gov Research has shown that novel benzoxazole analogs can effectively inhibit Aurora B kinase. nih.gov A structure-activity relationship study revealed that the linker length, regiochemistry, and halogen substitution of these analogs play important roles in their kinase inhibitory potency. nih.gov The most potent of these compounds demonstrated significant efficacy in a prostate cancer tumor xenograft model. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and tumor growth. nano-ntp.com Several novel benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit the human COX-2 enzyme. nano-ntp.comnano-ntp.com The inhibitory activity of these compounds was found to be comparable to the well-known COX-2 inhibitor, Celecoxib. nano-ntp.comnano-ntp.com Specifically, Methyl-2-amino benzoxazole carboxylate Tosylate showed an IC50 value of 11.5 µg/ml, which is comparable to Celecoxib's IC50 of 13.4 µg/ml. nano-ntp.com

Topoisomerase II: Topoisomerase II is an essential enzyme for DNA replication and is a validated target for anticancer drugs. nih.gov Studies on benzazolo[3,2-a]quinolinium chlorides, which are structurally related to benzoxazoles, have shown that these compounds inhibit human topoisomerase II. nih.gov Their potency in inhibiting this enzyme correlated well with their cytotoxicity, suggesting that topoisomerase II is a major cellular target for this class of compounds. nih.gov

Anthelmintic Activity

Parasitic worm infections in both humans and animals pose a significant global health challenge, and the development of drug resistance necessitates the discovery of new anthelmintic agents. nih.gov N-Methyl-1,3-benzoxazol-2-amine has been identified as a compound with promising anthelmintic properties. nih.govchemicalbook.com

In a study evaluating its efficacy against Trichinella spiralis, a parasitic roundworm, N-Methyl-1,3-benzoxazol-2-amine demonstrated a reduction in the parasite abundance in the digestive tract of infected mice. nih.gov A dose of 250 mg/kg resulted in a 49% reduction of T. spiralis. nih.gov Further investigation into its mechanism of action through metabolomics analysis revealed that the compound significantly upregulated the metabolism of purine (B94841) and pyrimidine (B1678525) while down-regulating sphingolipid metabolism in the adult worms. nih.gov

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Benzoxazole derivatives have been explored for their potential to mitigate inflammatory processes. nih.gov

Several studies have demonstrated the anti-inflammatory potential of benzoxazole derivatives through various mechanisms. One approach involves the inhibition of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov A series of benzoxazolone derivatives were synthesized and showed significant anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine IL-6. nih.gov

Another key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme. As mentioned previously, benzoxazole derivatives have shown the ability to selectively inhibit COX-2, which is responsible for the biosynthesis of prostaglandins (B1171923) during acute inflammation. nano-ntp.comnano-ntp.comnih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. The antioxidant properties of various chemical compounds are therefore of great interest.

While direct studies on the antioxidant activity of N-Methyl-1,3-benzoxazol-2-amine are limited, research on related benzoxazole derivatives has shown promising results. For example, certain amido-linked benzoxazolyl-pyrazoles displayed greater antioxidant activity than the standard drug, ascorbic acid. researchgate.net Another study on novel benzimidazole (B57391) derivatives, which share a similar heterocyclic structure, found that some compounds were good scavengers of the DPPH radical, a common method for assessing antioxidant activity. nih.gov

Enzyme Inhibition (General)

Beyond the specific enzymes mentioned in the context of cancer and inflammation, N-Methyl-1,3-benzoxazol-2-amine and its derivatives have been shown to inhibit a broader range of enzymes. The ability of the benzoxazole scaffold to interact with the active sites of various enzymes contributes to its diverse biological activities.

For instance, derivatives have been synthesized and tested for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant to Alzheimer's disease and diabetes, respectively. nih.gov In one study, certain triazole-bearing azinane analogues, which can be conceptually related to benzoxazole structures, showed potent inhibition of AChE and α-glucosidase. nih.gov

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Molecular Targets and Pathways

N-Methyl-1,3-benzoxazol-2-amine and its derivatives have been identified as versatile scaffolds in medicinal chemistry, targeting a range of biological pathways. nih.govnih.gov The core benzoxazole (B165842) structure is a key component in numerous pharmaceutical agents. researchgate.net Research indicates that the biological activity of N-Methyl-1,3-benzoxazol-2-amine is primarily due to its interaction with specific enzymes and receptors. For instance, it has been shown to modulate receptor activity or inhibit enzymes crucial for microbial growth, leading to antimicrobial and potential anticancer effects.

In the context of antimicrobial action, one of the proposed mechanisms involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Molecular docking studies have suggested that the benzoxazole ring and the amino group at the second position can form hydrogen bonds with key residues in the enzyme's active site, such as ASN46 and THR165. nih.gov

Furthermore, in its role as an anthelmintic agent against Trichinella spiralis, N-Methyl-1,3-benzoxazol-2-amine has been observed to up-regulate the metabolism of purine (B94841) and pyrimidine (B1678525) while down-regulating sphingolipid metabolism in the parasite. chemicalbook.com This disruption of critical metabolic pathways contributes to its therapeutic effect. The oxygen and nitrogen atoms within the benzoxazole structure are thought to act as hydrogen bond acceptors, facilitating interactions within the polar regions of enzyme active sites. researchgate.net

Enzyme Binding and Inhibition Mechanisms

The inhibitory action of N-Methyl-1,3-benzoxazol-2-amine and its analogs is rooted in their ability to bind to the active sites of specific enzymes, thereby interfering with their normal function. This binding can lead to a variety of therapeutic outcomes, including antimicrobial and anticancer activities.

Kinetic studies on related benzoxazole derivatives have demonstrated different modes of inhibition. For example, some analogs exhibit classical competitive inhibition, indicating direct binding to the enzyme's active site. nih.gov In some instances, a mixed mode of inhibition, featuring both competitive and noncompetitive characteristics, has been observed, which still suggests interaction at the active site. nih.gov

The structural features of the benzoxazole ring are critical for this enzymatic interaction. The nitrogen lone pair of electrons, being coplanar with the heterocyclic ring, contributes to the molecule's weak basicity and is not involved in delocalization, which influences its binding properties. ijpbs.com The C-2 atom of the benzoxazole ring is a key electrophilic site, making it a focal point for interactions with nucleophilic residues in enzyme active sites. ijpbs.com

Structure-Activity Relationship (SAR)

The biological efficacy of N-Methyl-1,3-benzoxazol-2-amine is significantly influenced by its chemical structure. SAR studies have been instrumental in guiding the synthesis of more potent and selective derivatives.

Modifications to the benzoxazole ring and its substituents have a profound impact on biological activity. The introduction of different functional groups can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

For instance, the presence of electron-donating groups on the benzoxazole ring has been shown to generally enhance antimicrobial efficacy, whereas electron-withdrawing groups may diminish it. In a series of 2-aminobenzoxazole (B146116) derivatives, compounds with specific substitutions demonstrated potent antifungal activity, with some showing efficacy superior to the commercial fungicide hymexazol. nih.gov

The nature of the substituent at the 2-position is particularly crucial. nih.gov Studies on a library of 2-substituted benzoxazoles revealed that compounds with a 2-N-phenyl group exhibited significant antibacterial activity, particularly against E. coli. nih.gov The introduction of an amide group in certain benzoxazole-triazole hybrids was found to enhance antimycobacterial and DprE1 enzyme inhibition activity twofold compared to analogs with a substituted phenacyl bromide. nih.gov

Interactive Table: Influence of Substituents on Antibacterial Activity

Compound Series Substituent Type Target Bacteria Activity Level
2-aryl benzoxazoles Phenyl group at position 2 E. coli Moderate
N-phenyl-1,3-benzoxazol-2-amine N-phenyl group at position 2 E. coli Potent nih.gov
Benzoxazole-triazole hybrids Amide group Mycobacteria Enhanced nih.gov

The position of substituents on the benzoxazole ring is a critical determinant of biological activity. The location of a functional group can significantly affect the molecule's binding affinity to its target.

Research has shown that substituents at the C-5 and C-6 positions of the benzene (B151609) ring can influence reaction yields and potentially biological activity. researchgate.net For example, electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position were found to increase the yield of certain benzoxazole derivatives. researchgate.net Conversely, the presence of a carboxylic acid group on the benzene ring was found to prevent cyclization, indicating a strong positional effect. researchgate.net

In studies of benzoxazole derivatives as antiproliferative agents, substitutions at the 5-position of the benzoxazole ring and the 3 and 4-positions of a 2-phenyl ring were found to be critical. mdpi.com Derivatives with a methoxy (B1213986) group at position 3 of the phenyl ring generally showed higher activity. mdpi.com Furthermore, a halogen atom, hydroxyl, or methyl group at the 5-position of the benzoxazole ring can lead to enhanced antiproliferative activity. mdpi.com

Comparing N-Methyl-1,3-benzoxazol-2-amine with its structural analogs provides valuable insights into the features essential for its biological activity. The benzoxazole scaffold itself is a privileged structure found in many biologically active compounds. nih.govnih.gov

Analogs where the methyl group on the amine is replaced with other substituents, such as a phenyl group, have shown different activity profiles. For example, N-phenyl-1,3-benzoxazol-2-amine derivatives have demonstrated potent antibacterial properties. nih.gov The replacement of the benzoxazole core with a benzothiazole, where the oxygen atom is substituted with a sulfur atom, can also lead to compounds with distinct biological activities, although both are important heterocyclic scaffolds in medicinal chemistry.

In a study of melatonin (B1676174) receptor agonists, a series of benzoxazole derivatives were synthesized and evaluated, identifying compounds with specific substitutions that acted as agonists. nih.gov This highlights how the core benzoxazole structure can be tailored to interact with different biological targets. The comparison with analogs like N,N-Diethyl-1,3-benzoxazol-2-amine also reveals how simple changes in alkyl substituents can affect physicochemical properties, which in turn can influence biological efficacy.

Interactive Table: Physicochemical Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Key Features
N-Methyl-1,3-benzoxazol-2-amine -NHCH₃ C₈H₈N₂O Baseline compound; methyl group enhances steric accessibility.
N,N-Diethyl-1,3-benzoxazol-2-amine -N(CH₂CH₃)₂ C₁₁H₁₄N₂O Ethyl groups add more bulk and hydrophobicity.
2-Aminobenzoxazole -NH₂ C₇H₆N₂O Parent compound without N-alkylation.

Computational and in Silico Studies of N Methyl 1,3 Benzoxazol 2 Amine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Methyl-1,3-benzoxazol-2-amine and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For instance, derivatives of 2-substituted benzoxazoles have been docked against various protein targets. One study focused on nitrogen-substituted benzoxazole (B165842) derivatives as potential CNS agents, performing docking simulations on the GABA_A receptor diazepam binding site (PDB ID: 6x3x). researchgate.net The docking scores, calculated as MM-GBSA, for the studied compounds ranged from -34.30 to -56.22 kcal/mol. researchgate.net These simulations revealed key interactions with amino acid residues such as MET286, PHE289, VAL290, and ASN265, which are crucial for stabilizing the compounds within the binding site. researchgate.net

In another study, novel carboxamide compounds containing a benzoxazole motif were synthesized and their insecticidal activity against Mythimna separata was evaluated. Molecular docking predicted the binding modes of these compounds to GABA receptors, providing insights for the design of more effective insecticides. researchgate.net Similarly, docking studies of certain benzoxazole derivatives against DNA gyrase have suggested a potential mechanism for their antibacterial activity. nih.gov

The following table summarizes the results of a molecular docking study of nitrogen-substituted benzoxazole derivatives against the GABA_A receptor.

CompoundDocking Score (MM-GBSA, kcal/mol)
Compound 3-56.22
Other Derivatives-34.30 to -50.15
Diazepam (Reference)-68.77

This table is based on data from a molecular docking study of nitrogen-substituted benzoxazole derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Theoretical Studies on Stereochemistry and Conformation

Theoretical calculations are employed to understand the three-dimensional arrangement of atoms (stereochemistry) and the different spatial arrangements (conformations) that a molecule can adopt. These studies are crucial as the biological activity of a molecule is often dependent on its specific 3D structure.

Crystal structure and stereochemistry studies of 2-substituted benzoxazole derivatives have been conducted using X-ray crystallography and molecular mechanics (MM) calculations. researchgate.netnih.gov These studies have revealed details about the planarity of the benzoxazole core, which is critical for its biological interactions. researchgate.net For example, in one study, the chlorophenyl and benzoxazole groups of a derivative were found to adopt a trans configuration. researchgate.netnih.gov In another derivative, a cisoid conformation was observed between the cyano group and the benzoxazole nitrogen. researchgate.netnih.gov Such conformational details provide important information for predicting how these molecules might interact with biological receptors. nih.gov

Prediction of ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to assess the "drug-likeness" of a compound. In silico tools are widely used for these predictions.

Several studies have utilized computational tools to predict the ADME properties of N-Methyl-1,3-benzoxazol-2-amine derivatives. For instance, the QikProp tool has been used to predict the physicochemical properties of nitrogen-substituted benzoxazoles. researchgate.net The results indicated that most of the studied compounds adhered to Lipinski's rule of five, suggesting good drug-like characteristics. researchgate.net Predictions also showed acceptable solubility and brain/blood partition coefficients, indicating potential for targeting the central nervous system. researchgate.net

Similarly, ADME predictions for other benzoxazole derivatives have revealed that many of them possess favorable in silico drug-like properties within acceptable ranges. researchgate.netresearchgate.net These predictions often include parameters like gastrointestinal absorption, bioavailability, and blood-brain barrier permeability. nih.gov

The following table presents a selection of predicted ADME properties for a series of benzoxazole derivatives from a computational study.

PropertyPredicted Range for DerivativesRecommended Range
Molecular Weight< 500< 500
LogP2.07 - 3.29 nih.gov< 5
Hydrogen Bond Donors< 5< 5
Hydrogen Bond Acceptors< 10< 10
Human Oral Absorption> 70%High

This table is a generalized representation based on typical ADME prediction studies for benzoxazole derivatives. researchgate.netnih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

DFT calculations have been performed on benzoxazole derivatives to understand their electronic properties. These studies help in identifying the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding its interaction with biological targets. researchgate.net For example, DFT analysis can reveal the distribution of electron density, which in turn can explain the non-bonding interactions, such as hydrogen bonds, observed in molecular docking simulations. researchgate.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing N-Methyl-1,3-benzoxazol-2-amine, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: In ¹H NMR spectroscopy of N-Methyl-1,3-benzoxazol-2-amine, the chemical shifts (δ) of the protons provide valuable structural information. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl (-NCH₃) protons typically appear as a singlet in the range of δ 3.3–3.5 ppm. The aromatic protons on the benzoxazole (B165842) ring resonate in the downfield region, generally between δ 6.46 and 7.71 ppm when measured in DMSO-d₆. The proton attached to the amine nitrogen (NH) can also be observed, with its chemical shift being solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon of the methyl group (-NCH₃) shows a characteristic signal in the aliphatic region. The aromatic carbons of the benzoxazole ring and the C=N carbon atom resonate at higher chemical shifts, typically in the range of δ 110–135 ppm for the aromatic carbons and around δ 146 ppm for the C=N carbon, as observed in related benzoxazole structures. amazonaws.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for N-Methyl-1,3-benzoxazol-2-amine Derivatives

Nucleus Functional Group Chemical Shift (δ, ppm) Solvent Reference
¹H Aromatic protons 6.46–7.71 DMSO-d₆
¹H -NCH₃ 3.3–3.5 CDCl₃
¹H NH 4.21 DMSO-d₆
¹³C Aromatic carbons 110–135 DMSO amazonaws.com
¹³C C=N ~146 DMSO amazonaws.com

Mass Spectrometry (MS, ESI MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of N-Methyl-1,3-benzoxazol-2-amine. Electrospray ionization mass spectrometry (ESI-MS) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For N-Methyl-1,3-benzoxazol-2-amine (C₈H₈N₂O, molecular weight 148.16 g/mol ), the ESI-MS spectrum would show a prominent peak at an m/z (mass-to-charge ratio) of approximately 149.17, corresponding to the [M+H]⁺ ion. scbt.com This technique is crucial for confirming the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in N-Methyl-1,3-benzoxazol-2-amine by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key vibrational frequencies include:

N-H stretching: A band in the region of 3140 cm⁻¹ is indicative of the N-H bond of the secondary amine.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond within the oxazole (B20620) ring is typically observed around 1621 cm⁻¹.

C-O stretching: The ether linkage in the benzoxazole ring gives rise to a stretching band.

Aromatic C-H and C=C stretching: These vibrations appear in their characteristic regions of the spectrum.

Table 2: Characteristic IR Absorption Bands for N-Methyl-1,3-benzoxazol-2-amine

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
N-H Stretching 3140
C=N Stretching 1621

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions during the synthesis of N-Methyl-1,3-benzoxazol-2-amine and to assess the purity of the final product. amazonaws.com In a typical TLC analysis, a small amount of the compound is spotted onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a suitable mobile phase, often a mixture of solvents like n-hexane and ethyl acetate. amazonaws.comnih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot, represented by its retention factor (Rf) value, is visualized under UV light or by using a staining agent. amazonaws.comnih.gov This allows for a quick qualitative assessment of the sample's composition.

X-Ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of N-Methyl-1,3-benzoxazol-2-amine in its crystalline state. While specific crystallographic data for the title compound is not widely published, studies on similar benzoxazole derivatives reveal important structural features. For instance, X-ray diffraction studies on related compounds have confirmed the planarity of the benzoxazole core, which is a critical factor for its biological interactions. The technique provides accurate bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure obtained from X-ray crystallography. This analysis maps the close contacts between neighboring molecules, providing insights into the forces that govern the crystal packing. For benzoxazole derivatives, Hirshfeld surface analysis has been used to identify and quantify various types of interactions, such as H···H, C···H/H···C, and O···H/H···O contacts. conicet.gov.arnih.gov These interactions, including hydrogen bonding and van der Waals forces, are crucial in stabilizing the crystal structure. conicet.gov.arnih.gov For example, in a related benzoxazole structure, H···H contacts accounted for a significant portion of the total Hirshfeld surface, indicating their importance in the crystal packing. nih.gov

Future Research Directions for N Methyl 1,3 Benzoxazol 2 Amine

Elucidation of Further Biological Targets

Initial research has shown that N-Methyl-1,3-benzoxazol-2-amine and its parent structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net However, the precise molecular targets responsible for these effects are not fully understood. Future research should focus on identifying and validating the specific enzymes, receptors, or cellular pathways with which this compound interacts. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to uncover novel biological targets. A deeper understanding of its mechanism of action is crucial for its development as a therapeutic agent.

Assessment of Therapeutic Potential

The demonstrated cytotoxic effects of N-Methyl-1,3-benzoxazol-2-amine against various cancer cell lines, including HeLa, MCF-7, and A549, underscore its potential as an anticancer agent. Further preclinical studies are warranted to evaluate its efficacy in in vivo cancer models. Additionally, its anthelmintic activity suggests a possible role in treating parasitic infections. chemicalbook.com Comprehensive assessment of its therapeutic window and efficacy against a broader range of diseases is a critical next step.

Pharmacokinetics and Toxicity Studies

To progress towards clinical applications, a thorough investigation of the pharmacokinetic properties of N-Methyl-1,3-benzoxazol-2-amine is essential. This includes studies on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding how the body processes the compound will inform dosing strategies and potential drug-drug interactions. Furthermore, comprehensive toxicology studies are required to establish its safety profile and identify any potential adverse effects.

Development of Novel Derivatives with Tailored Properties

The benzoxazole (B165842) core provides a versatile scaffold for chemical modification. nih.gov The synthesis of novel derivatives of N-Methyl-1,3-benzoxazol-2-amine offers a promising avenue for enhancing its therapeutic properties. researchgate.netnih.gov By introducing different functional groups to the benzoxazole ring or the methylamine (B109427) side chain, it may be possible to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity. researchgate.netnih.gov Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new analogs. nih.gov

Table 1: Examples of Benzoxazole Derivatives and their Activities

Compound NameKey FeaturesReported Activities
N-Methyl-1,3-benzoxazol-2-amineBaseline compound with a methyl group.Antibacterial, Anticancer, Anthelmintic chemicalbook.com
3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivativesPyrazole-amine substituted benzoxazole.Antitumor, Antibacterial researchgate.netjournaljpri.com
1,3-benzoxazol-2(3H)-one derivativesKetone group at the 2-position.Anti-quorum sensing nih.gov
N-substituted 1,3-benzoxazol-2(3H)-one derivativesSubstituted at the nitrogen of the oxazolone (B7731731) ring.Antimicrobial, Cytotoxic nih.gov

Collaborative Research between Academia and Industry

The translation of a promising compound from the laboratory to the clinic is a complex and resource-intensive process. Fostering collaborations between academic research institutions and pharmaceutical companies can accelerate the development of N-Methyl-1,3-benzoxazol-2-amine. acs.org Academia can provide expertise in basic research and target identification, while industry partners can contribute resources for large-scale synthesis, preclinical and clinical development, and regulatory affairs. acs.org

Advanced Mechanistic Studies

Beyond identifying biological targets, advanced mechanistic studies are needed to elucidate the precise molecular events that follow compound binding. This includes investigating downstream signaling pathways, effects on gene expression, and potential for inducing apoptosis or other forms of cell death. Understanding the intricate details of its mechanism of action will not only support its therapeutic development but may also uncover novel biological insights.

Q & A

Q. What are the established synthetic methodologies for N-Methyl-1,3-benzoxazol-2-amine?

Q. How is N-Methyl-1,3-benzoxazol-2-amine structurally characterized?

Methodological Answer: Characterization employs NMR (¹H/¹³C), IR , and X-ray crystallography . For instance, ¹H NMR in DMSO-d₆ shows peaks for aromatic protons (δ 6.46–7.71 ppm) and NH groups (δ 4.21 ppm). IR confirms C=N stretches (1621 cm⁻¹) and NH vibrations (3140 cm⁻¹) . X-ray studies reveal planarity in the benzoxazole core, critical for biological interactions .

Q. What preliminary biological activities are reported for this compound?

Methodological Answer: Initial screens focus on antimicrobial and enzyme inhibitory activity. For example, benzoxazole derivatives exhibit IC₅₀ values ≤10 µM against E. coli DNA gyrase, a validated antibacterial target. Assays use microbroth dilution (MIC) and gel electrophoresis to confirm topoisomerase inhibition .

Advanced Research Questions

Q. How can synthetic yields of N-Methyl-1,3-benzoxazol-2-amine be improved?

Methodological Answer: Optimize solvent polarity (e.g., DMF vs. CHCl₃), catalyst loading (e.g., 10 mol% I₂), and temperature (80–100°C). Microwave-assisted synthesis reduces reaction time by 50% while maintaining yields >30% . Post-synthetic purification via column chromatography (hexane:EtOAc, 3:1) enhances purity (>95%) .

Q. What computational strategies predict the compound’s biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding to DNA gyrase (PDB: 1KZN). Docking scores (ΔG ≤ -8.5 kcal/mol) correlate with experimental IC₅₀ values. Pharmacophore models prioritize electron-withdrawing substituents (e.g., -F) at the 4-position for enhanced activity .

Q. How do structural modifications influence pharmacological activity?

Methodological Answer: SAR studies reveal:

  • Methylation at the N-position enhances metabolic stability.
  • Fluorination at the benzoxazole ring improves membrane permeability (LogP ≤2.5).
  • Bulky substituents (e.g., adamantyl) reduce solubility but increase target affinity (Kd ≤50 nM) . Example SAR Table:
DerivativeSubstituentMIC (µg/mL)LogP
4-Fluoro-F2.52.1
4-NO₂-NO₂10.01.8

Q. How are contradictions in biological data resolved?

Methodological Answer: Cross-validate assays (e.g., enzyme inhibition vs. cell viability). For inconsistent antimicrobial results, confirm target engagement via SPR (KD measurements) or crystallography (e.g., ligand-bound DNA gyrase structures). Re-evaluate purity (>98% via HPLC) and stereochemistry (CD spectroscopy) .

Q. What crystallographic techniques determine its 3D structure?

Methodological Answer: Single-crystal X-ray diffraction (SHELXL) resolves bond lengths (C-N: 1.34 Å) and dihedral angles (N-C-C-C: -96.5°). Hydrogen-bonding networks (N–H⋯N, 2.8 Å) stabilize dimeric conformations. Data collection at 100 K minimizes thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.